3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE
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Overview
Description
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a methylthio substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methylthio groups. One common method involves the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide to form 2-fluorobenzyl methyl sulfide. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorophenyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylmethylthio)-5-(methylethyl)-1,2,4-triazole-4-ylamine
- 3-[(2-Chlorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine
- 3-[(2-Bromophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine
Uniqueness
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-8(2)11-15-16-12(17(11)14)18-7-9-5-3-4-6-10(9)13/h3-6,8H,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFOCVFDFBJMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1N)SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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